2-(4-Fluorophenyl)-2-phenylacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

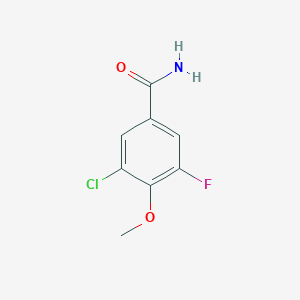

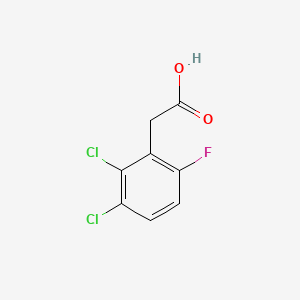

2-(4-Fluorophenyl)-2-phenylacetic acid is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Reactivity and Spectral Analysis

A comparative DFT study on halogen-substituted phenylacetic acids, including 2-(4-Fluorophenyl)-2-phenylacetic acid, highlighted their reactivity, acidity, and vibrational spectra. The study provided insights into the structural properties, reactivity descriptors, and vibrational spectra, comparing theoretical predictions with experimental data for related molecules (Srivastava et al., 2015).

Synthetic Applications

Research into the synthesis of key pharmaceutical intermediates has utilized this compound derivatives. For example, the compound has been used in the synthesis of 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, a key intermediate for atorvastatin calcium, demonstrating the compound's utility in creating statins (Zhang Yi-fan, 2010).

Antimicrobial Activity

Derivatives of 4-aminophenylacetic acid, synthesized from phenylacetic acid, showed promising antimicrobial activities. This research opens up potential applications in developing new antimicrobial agents from phenylacetic acid derivatives (Bedair et al., 2006).

Magnetic Properties and Crystal Structure

The structural and magnetic properties of compounds derived from fluoro-substituted phenylacetates have been explored. These studies shed light on how substituent effects influence the magnetic behaviors and structural parameters, contributing to the development of materials with specific magnetic properties (Liu et al., 2017).

Biotransformation and Metabolic Engineering

Research has shown the capability of marine fungi to transform phenylacetonitrile to 2-hydroxyphenylacetic acid, demonstrating the potential for biotechnological applications in producing phenylacetic acids. This approach offers an efficient and environmentally friendly method for the production of valuable chemical compounds (Oliveira et al., 2013).

Influenza A Virus Neuraminidase Inhibition

Hydrophobic phenylacetic acid derivatives have been synthesized and evaluated for their ability to inhibit neuraminidase of the influenza A virus. These compounds, with modifications at specific positions, showed potent inhibitory activity, highlighting the potential of phenylacetic acid derivatives in antiviral drug development (Lv & Shi, 2022).

作用機序

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for 2-(4-Fluorophenyl)-2-phenylacetic acid.

Mode of Action

It’s known that similar compounds interact with their targets, leading to various biological activities . The exact interaction of this compound with its targets and the resulting changes remain to be elucidated.

Biochemical Pathways

Related compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may have similar effects .

Action Environment

It’s known that environmental conditions can significantly impact the effectiveness of similar compounds .

生化学分析

Biochemical Properties

2-(4-Fluorophenyl)-2-phenylacetic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an intermediate in the production of fluorinated anesthetics, which are widely used in medical procedures. The interactions of this compound with enzymes such as cytochrome P450 and other metabolic enzymes are essential for its biotransformation and subsequent pharmacological effects . These interactions often involve the formation of enzyme-substrate complexes, leading to the modification of the compound’s chemical structure and its conversion into active metabolites.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in metabolic processes and cellular responses to stress.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to the inhibition or activation of their catalytic activities . For example, this compound may inhibit the activity of cytochrome P450 enzymes, resulting in altered drug metabolism and pharmacokinetics. Additionally, the compound’s interaction with transcription factors can lead to changes in gene expression, affecting various cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biological activities. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as analgesic or anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including gastrointestinal irritation, hepatotoxicity, and nephrotoxicity. Studies in animal models have identified threshold doses at which the compound’s beneficial effects are observed without significant toxicity. These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its biotransformation by enzymes such as cytochrome P450 . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further conjugated and excreted from the body. The interactions of this compound with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) are essential for its metabolic conversion. These metabolic pathways play a critical role in determining the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by organic anion transporters and other membrane proteins. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding sites.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biological effects. For example, the presence of specific targeting sequences can direct this compound to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound is crucial for understanding its mechanism of action and its impact on cellular processes.

特性

IUPAC Name |

2-(4-fluorophenyl)-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCHPRKLZKXQHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395060 |

Source

|

| Record name | 2-(4-Fluorophenyl)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723-69-3 |

Source

|

| Record name | 2-(4-Fluorophenyl)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-pyridinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1306813.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B1306817.png)

![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)

![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)